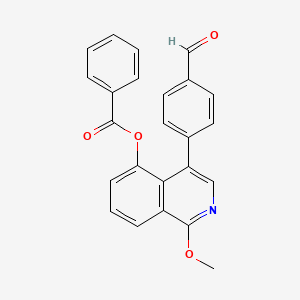
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline core, followed by the introduction of the formylphenyl group and subsequent esterification with benzoic acid derivatives. Key reactions involved may include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Esterification: Formation of the ester bond between the isoquinoline and benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively
Major Products
Oxidation: Conversion to 4-(4-carboxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Reduction: Formation of 4-(4-hydroxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Substitution: Various substituted derivatives depending on the specific reagents used
科学的研究の応用
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
作用機序
The mechanism of action of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
4-Formylphenyl benzoate: Shares the formylphenyl and benzoate moieties but lacks the isoquinoline structure.
1-Methoxyisoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.
Uniqueness
4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the combination of its isoquinoline core and formylphenyl benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
651030-47-6 |
|---|---|
分子式 |
C24H17NO4 |
分子量 |
383.4 g/mol |
IUPAC名 |
[4-(4-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H17NO4/c1-28-23-19-8-5-9-21(29-24(27)18-6-3-2-4-7-18)22(19)20(14-25-23)17-12-10-16(15-26)11-13-17/h2-15H,1H3 |
InChIキー |
FXLXCXNLUYJEMM-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


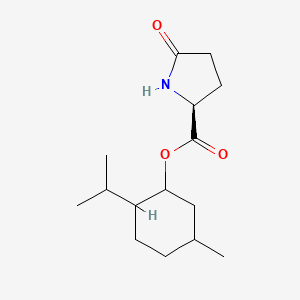


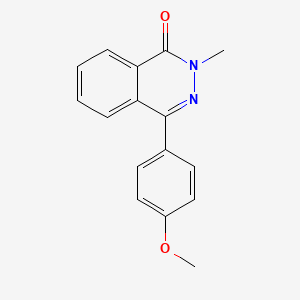
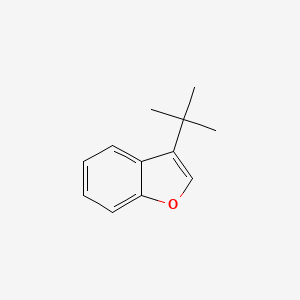

![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
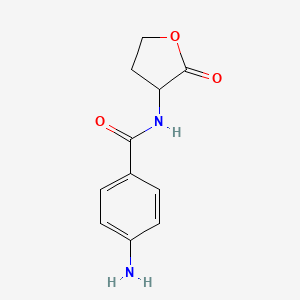
![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
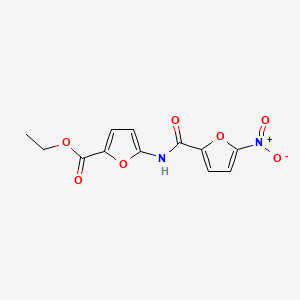
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)
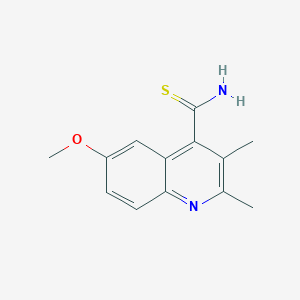
![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
